Methyl 5-chloro-2-hydroxy-4-iodobenzoate
Overview
Description
Methyl 5-chloro-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6ClIO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and hydroxyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-hydroxy-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 2-hydroxy-4-iodobenzoate using N-chlorosuccinimide in acetic acid at elevated temperatures. The reaction mixture is heated to 100°C for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as flash column chromatography, is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-chloro-2-hydroxy-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-hydroxy-5-iodobenzoate
- Methyl 5-hydroxy-2-iodobenzoate
- Methyl 2-hydroxy-4-iodobenzoate
Uniqueness
Methyl 5-chloro-2-hydroxy-4-iodobenzoate is unique due to the specific arrangement of chlorine, iodine, and hydroxyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFQSBTVOKAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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